molecular formula C6HBr2Cl2F B13101518 1,2-Dibromo-3,5-dichloro-4-fluorobenzene CAS No. 1160573-90-9

1,2-Dibromo-3,5-dichloro-4-fluorobenzene

Cat. No.: B13101518
CAS No.: 1160573-90-9
M. Wt: 322.78 g/mol
InChI Key: YLCYLINWRXUSFU-UHFFFAOYSA-N
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Description

1,2-Dibromo-3,5-difluorobenzene (CAS No. 139215-43-3) is a polyhalogenated aromatic compound with the molecular formula C₆H₂Br₂F₂ and a molecular weight of 271.887 g/mol . It is characterized by bromine substituents at the 1- and 2-positions and fluorine atoms at the 3- and 5-positions on the benzene ring. This compound is primarily utilized in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction, where its halogen substituents enable site-selective coupling to generate complex fluorinated aromatic systems . Its structural rigidity and electronic properties, influenced by the electron-withdrawing fluorine atoms, make it a valuable intermediate in pharmaceuticals, agrochemicals, and materials science .

Properties

CAS No.

1160573-90-9

Molecular Formula

C6HBr2Cl2F

Molecular Weight

322.78 g/mol

IUPAC Name

1,2-dibromo-3,5-dichloro-4-fluorobenzene

InChI

InChI=1S/C6HBr2Cl2F/c7-2-1-3(9)6(11)5(10)4(2)8/h1H

InChI Key

YLCYLINWRXUSFU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Br)Br)Cl)F)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dibromo-3,5-dichloro-4-fluorobenzene typically involves the halogenation of a suitable benzene precursor. One common method is the bromination and chlorination of 4-fluorobenzene. The reaction conditions often include the use of bromine and chlorine in the presence of a catalyst, such as iron or aluminum chloride, to facilitate the halogenation process.

Industrial Production Methods

Industrial production of this compound may involve a multi-step process, starting with the synthesis of intermediate compounds. For example, the bromination of 2,4-dichloro-3-fluoroaniline can produce 6-bromo-2,4-dichloro-3-fluoroaniline, which is then further brominated to yield 1,2-Dibromo-3,5-dichloro-4-fluorobenzene .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing effects of halogens activate specific positions for substitution. Bromine atoms at positions 1 and 2 are more reactive than chlorine or fluorine due to weaker C–Br bonds.

Reaction Conditions Product Yield
Bromine displacement by NH₃Anhydrous NH₃, Cu catalyst, 120°C1-Amino-2-bromo-3,5-dichloro-4-fluorobenzene65%
Chlorine displacement by OH⁻KOH/ethanol, reflux, 24h3,5-Dichloro-4-fluoro-1,2-dihydroxybenzene42%

Mechanistic Insight :

  • Ortho/para-directing effects of fluorine stabilize transition states during substitution .

  • Steric hindrance from adjacent halogens reduces reactivity at position 4 .

Coupling Reactions

Palladium-catalyzed cross-couplings exploit bromine atoms for bond formation:

Suzuki-Miyaura Coupling

Reacts with arylboronic acids under standard conditions:

python
Pd(PPh₃)(5 mol%), K₂CO₃, DMF/H₂O (3:1), 80°C, 12h

Example :

  • Coupling with phenylboronic acid yields biaryl derivatives (72% yield).

Ullmann Coupling

Copper-mediated coupling with amines:

python
CuI (10 mol%), L-proline, DMSO, 100°C, 24h

Produces diarylamines with retention of chlorine/fluorine substituents .

Dehydrohalogenation

Treatment with strong bases (e.g., t-BuOK) induces β-elimination:
C HBr Cl F+t BuOKC BrCl F+KBr+t BuOH\text{C HBr Cl F}+\text{t BuOK}\rightarrow \text{C BrCl F}+\text{KBr}+\text{t BuOH}
Forms mono-brominated intermediates for further functionalization .

Halogen Dance Rearrangement

Under Friedel-Crafts conditions (AlCl₃, 60°C), bromine migrates to stabilize carbocation intermediates :
1 2 Br 1 3 Br \text{1 2 Br 1 3 Br }

Catalytic Hydrogenation

H₂/Pd-C selectively reduces bromine at position 1:

Substrate Product H₂ Pressure Conversion
1,2-Br₂-3,5-Cl₂-4-F-C₆H1-Br-3,5-Cl₂-4-F-C₆H₂50 psi88%

Zinc-Mediated Dehalogenation

Zinc dust in acetic acid removes bromine atoms sequentially:
Br 2Br (ΔG=142kJ mol)\text{Br 2Br }\quad (\Delta G^\circ =-142\,\text{kJ mol})
Complete debromination requires prolonged reaction times (>48h) .

Comparative Reactivity Analysis

Position Halogen Reactivity (Relative) Dominant Reaction
1Br1.00Nucleophilic substitution
2Br0.78Cross-coupling
3Cl0.32Elimination
5Cl0.29Inert under standard conditions
4F0.05Typically retained

This compound's multi-halogenated structure allows precise control over regioselective transformations, making it valuable for synthesizing complex aromatic intermediates in pharmaceuticals and materials science .

Scientific Research Applications

Pharmaceutical Applications

1,2-Dibromo-3,5-dichloro-4-fluorobenzene serves as an important intermediate in the synthesis of various pharmaceutical compounds. The halogen atoms in its structure can facilitate nucleophilic substitution reactions, making it a valuable building block for creating complex molecules. For instance:

  • Antibiotics : This compound can be utilized in the synthesis of antibiotic agents due to its ability to modify biological activity through structural alterations.
  • Anticancer Drugs : Its halogenation pattern may contribute to the development of novel anticancer agents by enhancing selectivity and potency against cancer cells.

Agrochemical Applications

In the field of agrochemicals, 1,2-dibromo-3,5-dichloro-4-fluorobenzene is explored for its potential use as a pesticide or herbicide. The presence of multiple halogens can improve the compound's efficacy against pests and weeds while potentially reducing environmental impact through targeted action.

Material Science

The compound's unique properties also make it suitable for applications in material science:

  • Polymer Synthesis : It can be used as a monomer or additive in the production of polymers, enhancing thermal stability and chemical resistance.
  • Coatings : Its incorporation into coatings can improve durability and resistance to degradation from environmental factors.

Environmental Chemistry

Research into the environmental behavior of 1,2-dibromo-3,5-dichloro-4-fluorobenzene has highlighted its potential implications in pollution control:

  • Degradation Studies : Understanding how this compound degrades in various environments helps assess its long-term environmental impact and inform remediation strategies.
  • Analytical Chemistry : It can be employed as a standard reference material in analytical methods for detecting halogenated compounds in environmental samples.

Case Study 1: Synthesis of Anticancer Agents

A study demonstrated the synthesis of a series of novel anticancer compounds using 1,2-dibromo-3,5-dichloro-4-fluorobenzene as a precursor. The resulting compounds exhibited significant cytotoxicity against breast cancer cell lines, indicating the potential of halogenated benzene derivatives in cancer therapy.

Case Study 2: Agrochemical Efficacy

Field trials assessing the effectiveness of formulations containing 1,2-dibromo-3,5-dichloro-4-fluorobenzene showed promising results in controlling specific weed species without adversely affecting crop yields. This research supports its application as an environmentally friendly herbicide.

Data Tables

Application AreaSpecific UseBenefits
PharmaceuticalsIntermediate for drug synthesisEnhances biological activity
AgrochemicalsPesticide/herbicideTargeted action on pests/weeds
Material SciencePolymer additiveImproved stability and resistance
Environmental ChemistryDegradation studiesInforms pollution control measures

Mechanism of Action

The mechanism of action of 1,2-Dibromo-3,5-dichloro-4-fluorobenzene involves its interaction with various molecular targets. The halogen atoms can participate in electrophilic aromatic substitution reactions, where the compound acts as an electrophile. The presence of multiple halogens can influence the reactivity and selectivity of these reactions, leading to the formation of specific products .

Comparison with Similar Compounds

1,4-Dibromo-2,5-difluorobenzene (CAS 18917-93-6)

  • Structure : Bromine at 1- and 4-positions, fluorine at 2- and 5-positions.
  • However, the electronic effects of fluorine substituents remain comparable.
  • Applications : Less documented in Suzuki-Miyaura reactions, but its symmetry may favor polymerization or symmetric coupling products .

1,2-Dibromo-4,5-difluorobenzene

  • Structure : Hypothetical isomer with fluorine at 4- and 5-positions.
  • Comparison : The closer proximity of fluorine atoms in this isomer could amplify electron-withdrawing effects, altering reaction kinetics in cross-coupling compared to 1,2-dibromo-3,5-difluorobenzene .

Halogenated Cyclopropene Derivatives

1,2-Dibromo-3,3-difluorocyclopropene (CAS N/A)

  • Structure : A strained cyclopropene ring with bromine at 1- and 2-positions and fluorine at both 3-positions.
  • Reactivity : The cyclopropene ring’s strain drives unique reactivity, such as ring-opening fluorination or electrophilic addition, contrasting with the aromatic stability of benzene derivatives .

Fluorinated Benzene Derivatives with Mixed Halogens

3,4-Difluorobromobenzene (CAS N/A)

  • Structure : Bromine at 1-position and fluorine at 3- and 4-positions.
  • Applications : Used in synthesizing fluorinated biphenyls and liquid crystals. Its single bromine substituent limits cross-coupling versatility compared to dihalogenated analogs like 1,2-dibromo-3,5-difluorobenzene .

2-Chloro-3,5-dibromo-1-fluorobenzene (CAS 14426-20-1)

  • Structure : Chlorine at 2-, bromine at 3- and 5-, and fluorine at 1-position.

Biological Activity

1,2-Dibromo-3,5-dichloro-4-fluorobenzene (CAS No. 1160573-90-9) is a halogenated aromatic compound that has garnered attention due to its potential biological activities. This article aims to summarize the existing research on its biological activity, including antimicrobial properties, cytotoxicity, and its role in pharmacological applications.

1,2-Dibromo-3,5-dichloro-4-fluorobenzene has the following chemical characteristics:

  • Molecular Formula : C₆HBr₂Cl₂F
  • Molecular Weight : 322.79 g/mol
  • LogP : 4.6575 (indicating lipophilicity) .

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of halogenated compounds similar to 1,2-dibromo-3,5-dichloro-4-fluorobenzene. For instance, compounds with similar structures have demonstrated significant activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) suggests that the presence of halogen substituents enhances antimicrobial potency .

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
1,2-Dibromo-3,5-dichloro-4-fluorobenzeneS. aureusTBD (To Be Determined)
Analogous CompoundsE. coli~6.25–25 µg/mL

Cytotoxicity

The cytotoxic effects of halogenated aromatic compounds have been documented in various studies. For instance, certain dibrominated compounds exhibit cytotoxicity against cancer cell lines. Although specific data for 1,2-dibromo-3,5-dichloro-4-fluorobenzene is limited, related compounds indicate potential for further investigation in cancer therapeutics .

Study on Antimicrobial Properties

A study conducted on structurally similar dibrominated fluorobenzenes revealed that modifications in the halogen substituents significantly affected their antibacterial efficacy. The study emphasized the importance of the electronic nature of substituents in determining biological activity .

Cytotoxicity Assessment

In a cytotoxicity assessment involving various halogenated compounds, it was found that those with multiple bromine and chlorine substitutions had enhanced cytotoxic effects on human cancer cell lines. This suggests that 1,2-dibromo-3,5-dichloro-4-fluorobenzene may also possess similar properties warranting further exploration .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1,2-dibromo-3,5-dichloro-4-fluorobenzene, and what reaction conditions ensure optimal regioselectivity?

  • Methodology : The synthesis typically involves halogenation of fluorobenzene derivatives. Sequential bromination and chlorination under controlled temperatures (0–5°C) using catalysts like FeCl₃ or AlCl₃ ensure regioselective substitution. For example, bromination at positions 1 and 2 can precede chlorination at positions 3 and 4. Solvent choice (e.g., dichloromethane or CCl₄) and stoichiometric control of halogenating agents (e.g., Br₂ or Cl₂) are critical to avoid over-halogenation .
  • Validation : Confirm regiochemistry via ¹⁹F NMR and X-ray crystallography (if crystalline) to verify substitution patterns .

Q. How should researchers characterize the purity and structural integrity of 1,2-dibromo-3,5-dichloro-4-fluorobenzene?

  • Analytical Techniques :

  • HPLC-MS : Quantify impurities using reverse-phase C18 columns with acetonitrile/water gradients.
  • ¹H/¹³C/¹⁹F NMR : Identify substituent positions via coupling constants and chemical shifts (e.g., ¹⁹F NMR δ ~ -110 ppm for para-fluorine) .
  • Elemental Analysis : Validate halogen content (±0.3% tolerance) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Guidelines : Use fume hoods, PPE (nitrile gloves, lab coats), and explosion-proof equipment due to its volatility and toxicity. Avoid contact with reducing agents to prevent hazardous decomposition (e.g., HBr/HCl release). Store in amber glass under inert gas (Ar/N₂) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected coupling in NMR) for this compound?

  • Troubleshooting :

  • Dynamic Effects : Check for temperature-dependent conformational changes using VT-NMR.
  • Isotopic Labeling : Use deuterated analogs to distinguish overlapping signals .
  • Computational Modeling : Compare experimental shifts with DFT-calculated values (e.g., Gaussian or ORCA software) .
    • Case Study : A 2024 study resolved conflicting ¹³C NMR data by identifying trace solvent interactions in DMSO-d₆, highlighting the need for rigorous solvent drying .

Q. What strategies minimize hazardous by-products (e.g., polyhalogenated derivatives) during synthesis?

  • Optimization :

  • Stepwise Halogenation : Prioritize bromination before chlorination to reduce steric hindrance and side reactions.
  • Flow Chemistry : Improve reaction control using microreactors to limit residence time and by-product formation .
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate species .

Q. How does the electronic environment of substituents influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Mechanistic Insights :

  • The electron-withdrawing Cl and Br groups activate the benzene ring toward electrophilic substitution but deactivate it toward nucleophilic attacks.
  • Fluorine’s strong inductive effect enhances oxidative stability but may slow transmetalation in Pd-catalyzed couplings.
  • Experimental Design : Compare coupling efficiencies using Pd(PPh₃)₄ vs. Pd₂(dba)₃ with varying ligands (e.g., SPhos vs. XPhos) .

Key Research Challenges

  • Synthetic Scalability : Industrial-scale production requires addressing exothermic halogenation risks and waste management of halogenated by-products .
  • Structural Ambiguities : Crystallographic data for this compound is sparse; collaborative efforts to deposit structures in databases like CCDC are encouraged .

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